1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the bromophenyl group enhances its reactivity and potential for forming various derivatives.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylic acid with hydrazine hydrate, followed by reduction to yield the desired amine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Reagents like hydrazine hydrate, lithium aluminum hydride, and potassium permanganate are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The bromophenyl group enhances the compound’s binding affinity to its targets, increasing its efficacy .
Comparison with Similar Compounds
1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole-3-thiol: Known for its antifungal properties.
1H-1,2,4-Triazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
3-(2-Chlorophenyl)-1H-1,2,4-triazole: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Properties
CAS No. |
944897-11-4 |
---|---|
Molecular Formula |
C9H9BrN4 |
Molecular Weight |
253.10 g/mol |
IUPAC Name |
[3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9BrN4/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
InChI Key |
GHAHSOWECKIZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.